molecular formula C26H22NOP B15158287 4-(2-(Diphenylphosphino)phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

4-(2-(Diphenylphosphino)phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B15158287
M. Wt: 395.4 g/mol
InChI Key: HQWIEEJPLVTXDR-UHFFFAOYSA-N
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Description

4-(2-(Diphenylphosphino)phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is an organophosphorus compound that features a unique combination of a phosphine group and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Diphenylphosphino)phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-(Diphenylphosphino)phenylamine with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxazine ring. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Diphenylphosphino)phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazine ring can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Diphenylphosphine oxide derivatives.

    Reduction: Amino derivatives of the oxazine ring.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(2-(Diphenylphosphino)phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Diphenylphosphino)phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its ability to coordinate with metal centers through the phosphine group. This coordination can facilitate various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The oxazine ring can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Diphenylphosphino)phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its combination of a phosphine group and an oxazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable ligand in catalysis and a versatile building block in organic synthesis.

Properties

Molecular Formula

C26H22NOP

Molecular Weight

395.4 g/mol

IUPAC Name

[2-(2,3-dihydro-1,4-benzoxazin-4-yl)phenyl]-diphenylphosphane

InChI

InChI=1S/C26H22NOP/c1-3-11-21(12-4-1)29(22-13-5-2-6-14-22)26-18-10-8-16-24(26)27-19-20-28-25-17-9-7-15-23(25)27/h1-18H,19-20H2

InChI Key

HQWIEEJPLVTXDR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2N1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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